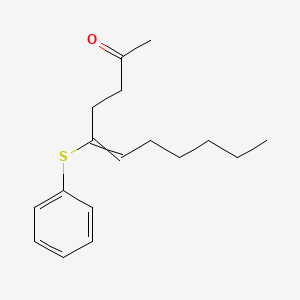
5-(Phenylsulfanyl)undec-5-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylsulfanyl)undec-5-EN-2-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to an undec-5-en-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)undec-5-EN-2-one typically involves the introduction of a phenylsulfanyl group to an undec-5-en-2-one precursor. One common method includes the reaction of undec-5-en-2-one with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenylsulfanyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylsulfanyl)undec-5-EN-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the undec-5-en-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a precursor for the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Phenylsulfanyl)undec-5-EN-2-one depends on its specific application and the molecular targets involved. For instance, if used as a drug precursor, its mechanism would involve the interaction of its derivatives with biological targets such as enzymes or receptors. The phenylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Phenylsulfanyl)undec-5-EN-2-one: Characterized by the presence of a phenylsulfanyl group.
5-(Phenylsulfanyl)undec-5-EN-2-ol: Similar structure but with an alcohol group instead of a ketone.
5-(Phenylsulfanyl)undec-5-EN-2-sulfone: Similar structure but with a sulfone group instead of a sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of a phenylsulfanyl group and an undec-5-en-2-one backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
62873-27-2 |
|---|---|
Fórmula molecular |
C17H24OS |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
5-phenylsulfanylundec-5-en-2-one |
InChI |
InChI=1S/C17H24OS/c1-3-4-5-7-12-17(14-13-15(2)18)19-16-10-8-6-9-11-16/h6,8-12H,3-5,7,13-14H2,1-2H3 |
Clave InChI |
HFVZBJCIKBPORT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(CCC(=O)C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















